Unique Ortho-Methoxy Substitution Pattern vs. Common para-Chloro or para-Methoxy Analogs
The target compound possesses a specific 5-chloro and 2-methoxy (ortho-methoxy) substitution pattern on the cinnamic acid core. This differentiates it from the more commonly studied para-substituted analogs like 4-chlorocinnamic acid or 4-methoxycinnamic acid. This unique pattern is not a minor variation; it provides distinct steric and electronic properties that are essential for the compound's function as a building block. This claim is supported by class-level SAR evidence showing that substituent position drastically alters activity. [1][2]
| Evidence Dimension | Phenyl Ring Substitution Pattern (Positional Isomerism) |
|---|---|
| Target Compound Data | 5-Chloro, 2-Methoxy (ortho) |
| Comparator Or Baseline | Common analogs: 4-Chlorocinnamic acid (para); 4-Methoxycinnamic acid (para) |
| Quantified Difference | Structural difference: Ortho vs. Para substitution. Steric hindrance and electronic distribution are quantitatively distinct. |
| Conditions | Structural analysis, computed properties [3] |
Why This Matters
This ensures that the resulting compound's properties, such as binding affinity or material characteristics, are as intended by the synthetic design, which is the primary reason for selecting this specific building block.
- [1] P. A. L. de Faria, et al. (2022). In vitro activity of novel cinnamic acids hydrazides against clinically important pathogens. Journal of Molecular Structure, 1263, 133153. View Source
- [2] T. Okuda, et al. (1956). Studies on the Antimicrobial Activity of Aromatic Fatty Acids. VIII: On the Nuclear Substituted Compounds (3). Nippon Nōgeikagaku Kaishi, 30(2), 97-100. View Source
- [3] PubChem. (2025). Compound Summary for CID 23094802, (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid. National Center for Biotechnology Information. View Source
